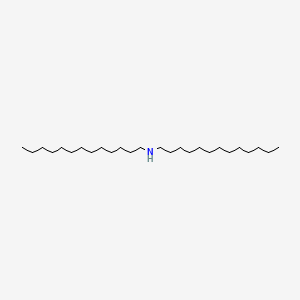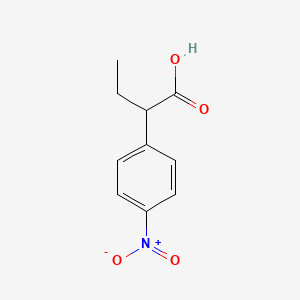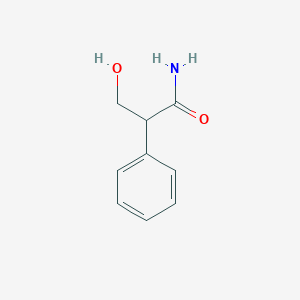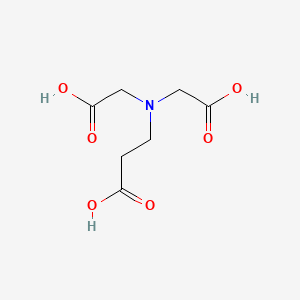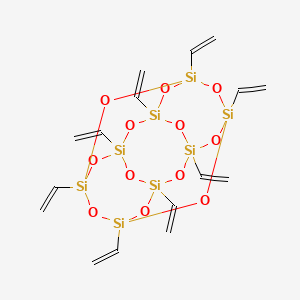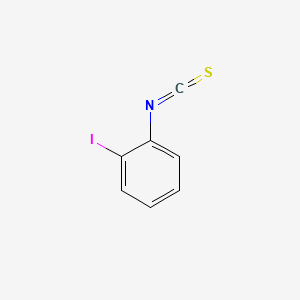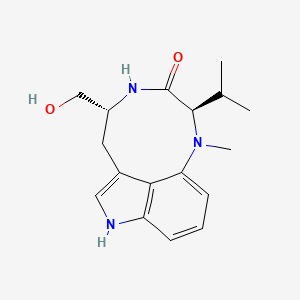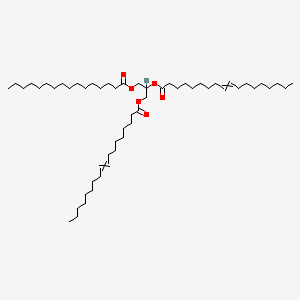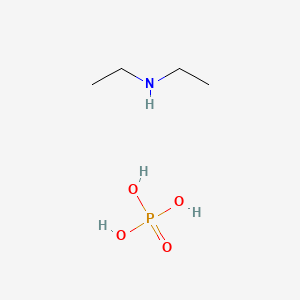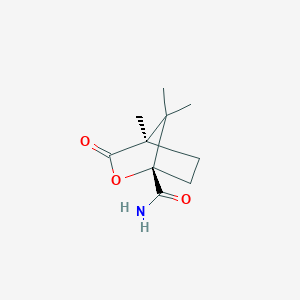
(1S)-(-)-Camphanic acid amide
Overview
Description
(1S)-(-)-Camphanic acid amide is a chiral amide derived from camphanic acid. This compound is notable for its stereochemistry, which plays a crucial role in its reactivity and applications. The (1S) configuration indicates that the compound is optically active and rotates plane-polarized light in a specific direction. This compound is often used in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1S)-(-)-Camphanic acid amide can be synthesized through several methods. One common approach involves the reaction of (1S)-(-)-camphanic acid with an amine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the intermediate active ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of efficient coupling reagents and catalysts can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomer in high optical purity.
Chemical Reactions Analysis
Types of Reactions: (1S)-(-)-Camphanic acid amide undergoes various chemical reactions, including:
Reduction: Reduction with lithium aluminum hydride (LiAlH4) converts the amide to the corresponding amine.
Dehydration: Treatment with thionyl chloride (SOCl2) can dehydrate the amide to form a nitrile.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Dehydration: Thionyl chloride or phosphorus pentachloride (PCl5) under anhydrous conditions.
Major Products:
Hydrolysis: (1S)-(-)-Camphanic acid and the corresponding amine.
Reduction: The corresponding primary amine.
Dehydration: The corresponding nitrile.
Scientific Research Applications
(1S)-(-)-Camphanic acid amide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1S)-(-)-Camphanic acid amide involves its interaction with various molecular targets, primarily through its amide functional group. The amide group can participate in hydrogen bonding, nucleophilic attacks, and coordination with metal ions. These interactions facilitate its role as a chiral auxiliary, influencing the stereochemistry of the reactions it is involved in .
Comparison with Similar Compounds
(1R)-(+)-Camphanic acid amide: The enantiomer of (1S)-(-)-Camphanic acid amide, with opposite optical rotation.
N-methylcamphanic acid amide: A derivative with a methyl group attached to the nitrogen atom.
Camphanic acid esters: Compounds where the amide group is replaced by an ester group.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in asymmetric synthesis. Its ability to act as a chiral auxiliary makes it valuable in producing enantiomerically pure compounds, a feature not shared by its non-chiral or differently substituted counterparts .
Properties
IUPAC Name |
(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H2,11,12)/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVNYFRWPFCGSF-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


